![molecular formula C12H8N2O2 B3355714 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid CAS No. 63385-12-6](/img/structure/B3355714.png)
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid
Overview
Description
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is a compound with a molecular weight of 212.21 . It is a water-soluble quinone that was first identified as a non-covalently prosthetic group in some bacterial glucose- or alcohol dehydrogenases .
Synthesis Analysis
The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid involves several steps. One method involves the Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . Another method involves the synthesis of 7,9-Didecarboxymethoxatin (4,5-Dihydro-4,5-dioxo-1H- [pyrrolo [2,3-f]quinoline-2-carboxylic Acid) and comparison of its chemical properties with those of Methoxatin and analogous O-Quinones .Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is based on the 2,7,-tricarboxy-1H-pyrrolo [2,3-f ]quinoline-4,5-dione . The sodium atom interacts with the oxygen atom of two carboxylic acids as well as two quinones of the PQQ disodium trihydrate .Chemical Reactions Analysis
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid is known to form in vitro molecular complexes with native double-stranded DNA by intercalation between two base pairs . It also shows a relatively good activity in inhibiting the DNA synthesis in Ehrlich ascites tumor cells .Mechanism of Action
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid has been found to have several interesting physiological functions . It stimulates mitochondrial biogenesis through cAMP response element-binding protein phosphorylation and an increase in PGC-1α expression . It also promotes the regeneration of peripheral and central nerves .
Its InChI Code is 1S/C12H8N2O2/c15-12(16)9-6-8-4-3-7-2-1-5-13-10(7)11(8)14-9/h1-6,14H, (H,15,16) .
Safety and Hazards
properties
IUPAC Name |
1H-pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-12(16)10-6-7-3-4-9-8(11(7)14-10)2-1-5-13-9/h1-6,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVIZLJCBTAQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2NC(=C3)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491005 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
CAS RN |
63385-12-6 | |
Record name | 1H-Pyrrolo[2,3-f]quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50491005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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